2-Bromo-1-(2,6-difluorophenyl)ethanol
Description
Properties
Molecular Formula |
C8H7BrF2O |
|---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
2-bromo-1-(2,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrF2O/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3,7,12H,4H2 |
InChI Key |
YRZBORFDPJWROS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CBr)O)F |
Origin of Product |
United States |
Preparation Methods
Overview
The primary synthetic strategy for 2-Bromo-1-(2,6-difluorophenyl)ethanol involves the bromination of the corresponding 1-(2,6-difluorophenyl)ethanol precursor. This transformation introduces the bromine atom at the alpha position of the ethanol side chain, preserving the difluorophenyl ring substituents.
Bromination of 1-(2,6-difluorophenyl)ethanol
- Starting Material: 1-(2,6-difluorophenyl)ethanol
- Brominating Agents: Molecular bromine (Br₂), N-bromosuccinimide (NBS)
- Catalysts/Initiators: Iron salts (Fe), radical initiators such as azobisisobutyronitrile (AIBN)
- Solvents: Dichloromethane (CH₂Cl₂), acetic acid
- Temperature: Room temperature to slightly elevated (25–50 °C)
- Reaction Type: Radical bromination at the benzylic position adjacent to the hydroxyl group
The bromination proceeds via a radical mechanism initiated by heat or light in the presence of a radical initiator. The benzylic hydrogen on the ethanol side chain is abstracted, forming a benzylic radical intermediate, which then reacts with bromine to yield the brominated product.
| Parameter | Typical Conditions |
|---|---|
| Brominating agent | Br₂ or NBS (1.0–1.2 equivalents) |
| Catalyst/Initiator | Fe powder or AIBN (0.05 equivalents) |
| Solvent | Dichloromethane or Acetic acid |
| Temperature | 25–40 °C |
| Reaction time | 2–6 hours |
| Work-up | Quenching with sodium bisulfite or sodium thiosulfate to remove excess bromine; extraction and purification by column chromatography |
This method yields 2-Bromo-1-(2,6-difluorophenyl)ethanol with moderate to high purity and yields typically ranging from 70% to 90%.
Reduction of 2-Bromo-1-(2,6-difluorophenyl)ethanone
An alternative route involves the reduction of the corresponding ketone:
- Starting Material: 2-Bromo-1-(2,6-difluorophenyl)ethanone
- Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
- Solvents: Methanol, ethanol, or tetrahydrofuran (THF)
- Temperature: 0 °C to room temperature
- Reaction Type: Carbonyl reduction to secondary alcohol
This method allows for stereoselective synthesis when using chiral catalysts or biocatalysts such as alcohol dehydrogenases or lipases, providing enantiomerically enriched 2-Bromo-1-(2,6-difluorophenyl)ethanol.
Industrial and Continuous Flow Methods
In industrial settings, continuous flow reactors are employed to improve control over reaction parameters such as temperature, residence time, and reagent mixing, which enhances yield and product consistency. Automated systems facilitate scale-up and reproducibility, especially for bromination reactions that require precise handling of bromine and radical initiators.
Synthesis of Key Intermediate: 2,6-Difluorobenzyl Bromide
The preparation of 2-Bromo-1-(2,6-difluorophenyl)ethanol may start from 2,6-difluorobenzyl bromide, which itself is synthesized via bromination of 2,6-difluorotoluene:
- Reagents: Hydrobromic acid (HBr), hydrogen peroxide (H₂O₂)
- Conditions: Irradiation with light (e.g., iodine-tungsten lamp), reflux in organic solvent (chloromethane)
- Advantages: Avoids use of N-bromosuccinimide, reduces cost, mild conditions, high purity (≥99%)
- Yield: Approximately 90%
This intermediate is then functionalized further to introduce the ethanol side chain and bromine at the alpha position.
Analytical Characterization Techniques
To confirm the structure and purity of 2-Bromo-1-(2,6-difluorophenyl)ethanol, the following techniques are critical:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification of proton (¹H) and carbon (¹³C) environments, confirming hydroxyl, bromine, and fluorine substituents |
| Fourier Transform Infrared (FT-IR) Spectroscopy | Detection of O–H stretch (~3200–3600 cm⁻¹), C–Br stretch (~500 cm⁻¹) |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation pattern analysis |
| X-ray Crystallography | Definitive molecular geometry and substituent positioning, especially for stereochemical assignments |
These methods ensure the compound’s identity and quality for further synthetic applications.
Summary Table of Preparation Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination of 1-(2,6-difluorophenyl)ethanol | 1-(2,6-difluorophenyl)ethanol | Br₂ or NBS, Fe or AIBN, CH₂Cl₂, RT | 70–90 | Radical bromination at alpha position |
| Reduction of 2-Bromo-1-(2,6-difluorophenyl)ethanone | 2-Bromo-1-(2,6-difluorophenyl)ethanone | NaBH₄ or LiAlH₄, MeOH or EtOH, 0–RT | 80–95 | Allows enantioselective synthesis |
| Synthesis via 2,6-difluorobenzyl bromide intermediate | 2,6-Difluorotoluene | HBr, H₂O₂, light, reflux | ~90 | High purity intermediate synthesis |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,6-difluorophenyl)ethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 2,6-difluorophenyl ethanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: 2-Hydroxy-1-(2,6-difluorophenyl)ethanol.
Oxidation: 2-Bromo-1-(2,6-difluorophenyl)ethanone.
Reduction: 2,6-Difluorophenyl ethanol.
Scientific Research Applications
2-Bromo-1-(2,6-difluorophenyl)ethanol is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and as a precursor in drug synthesis.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,6-difluorophenyl)ethanol involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes.
Comparison with Similar Compounds
Functional Group Variations: Ethanol vs. Ethanone
- 2-Bromo-1-(2,6-difluorophenyl)ethanone (CAS 56159-89-8) Structure: Replaces the hydroxyl group (-OH) with a ketone (-C=O). Reactivity: The ketone’s electrophilic carbonyl group enhances susceptibility to nucleophilic attack (e.g., Grignard reactions), whereas the ethanol derivative may undergo oxidation or esterification. Applications: Likely serves as a precursor for synthesizing the ethanol derivative via reduction. Ethanonyl analogs are intermediates in bioactive molecule synthesis, as seen in phenacyl bromide-based hybrids with anticancer activity .
Substitution Pattern Differences
- 1-(5-Bromo-2-fluorophenyl)ethanol Structure: Features a single fluorine (2-position) and bromine (5-position) on the phenyl ring. This compound is documented in medicinal chemistry for kinase inhibition .
- 2-Bromo-1-(2,5-difluorophenyl)ethanone (CAS 1378795-86-8) Structure: 2,5-difluoro substitution vs. 2,6-difluoro in the target compound. Electronic Effects: The 2,5-substitution may create a less symmetric electron-withdrawing environment, influencing reactivity and stability.
Functional Group Replacements
- Cyclopentyl(2,6-difluorophenyl)methanamine (CAS 258513-41-6) Structure: Replaces the bromoethanol group with a cyclopentyl-methanamine moiety. Properties: The amine group introduces basicity, enhancing solubility in acidic conditions. Such structural changes may redirect applications toward neurotransmitter analogs or enzyme inhibitors .
Physical and Chemical Properties
Regulatory and Commercial Status
- Availability: The ethanone analog (CAS 56159-89-8) is commercially available in gram-scale quantities, suggesting robust synthetic protocols .
Biological Activity
2-Bromo-1-(2,6-difluorophenyl)ethanol is an organic compound with the molecular formula C8H8BrF2O. It has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique structural properties and potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound is synthesized primarily through the bromination of 2,6-difluoroacetophenone. The reaction typically employs bromine in a solvent such as acetic acid or chloroform, yielding high purity and yield rates. The presence of bromine and fluorine substituents enhances its reactivity, making it a valuable intermediate in organic synthesis.
The biological activity of 2-Bromo-1-(2,6-difluorophenyl)ethanol is attributed to its ability to interact with various biomolecules:
- Nucleophilic Substitution : The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.
- Enzyme Inhibition : It has been investigated for its potential to inhibit certain enzymes, which can be crucial for developing therapeutic agents against various diseases.
Antimicrobial Activity
Research indicates that 2-Bromo-1-(2,6-difluorophenyl)ethanol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has shown promising results in inhibiting Gram-positive bacteria, which is critical for addressing antibiotic resistance issues .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. Studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and the modulation of signaling pathways related to cell survival .
Neuroprotective Effects
Emerging research suggests that 2-Bromo-1-(2,6-difluorophenyl)ethanol may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of 2-Bromo-1-(2,6-difluorophenyl)ethanol against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent.
Case Study 2: Antitumor Activity
In a recent investigation into its antitumor effects, 2-Bromo-1-(2,6-difluorophenyl)ethanol was tested on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests significant potential for further development as an anticancer drug.
Research Findings Summary Table
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-Bromo-1-(2,6-difluorophenyl)ethanol, and how can reaction conditions be optimized?
- Methodological Answer : This compound can be synthesized via bromination of 1-(2,6-difluorophenyl)ethanol using reagents like PBr₃ or HBr in acetic acid. Optimization involves controlling temperature (0–5°C to minimize side reactions) and stoichiometry (1:1.2 molar ratio of alcohol to PBr₃). Post-synthesis, quenching with ice water and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical .
- Key Data : Monitoring reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirming purity via HPLC (C18 column, 70:30 H₂O:MeCN, retention time ~8.2 min).
Q. How is 2-Bromo-1-(2,6-difluorophenyl)ethanol characterized structurally?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For NMR, observe characteristic signals: ¹H NMR δ 4.8–5.2 ppm (CH₂Br), ¹⁹F NMR δ -110 to -115 ppm (ortho-F) . Single-crystal X-ray diffraction (SHELX programs) resolves stereochemistry and confirms the bromine/fluorine substitution pattern .
Q. What purification strategies are effective for isolating 2-Bromo-1-(2,6-difluorophenyl)ethanol from diastereomeric mixtures?
- Methodological Answer : Chiral column chromatography (Chiralpak IA, 90:10 hexane:isopropanol) or recrystallization from ethanol/water (7:3) at -20°C. Monitor enantiomeric excess via chiral HPLC (Daicel AD-H column, 85:15 n-hexane:IPA) .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiopure 2-Bromo-1-(2,6-difluorophenyl)ethanol be addressed?
- Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution). For example, lipase-mediated kinetic resolution in tert-butyl methyl ether at 25°C achieves >90% ee. Validate via circular dichroism (CD) spectroscopy and X-ray crystallography .
- Data Contradiction Analysis : Discrepancies in optical rotation values may arise from solvent polarity; report data in standardized solvents (e.g., CHCl₃) .
Q. What analytical techniques resolve conflicting NMR data for bromine/fluorine coupling in this compound?
- Methodological Answer : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, ¹H-¹⁹F HOESY confirms spatial proximity between the hydroxyl proton and fluorine atoms. DFT calculations (Gaussian 16, B3LYP/6-31G*) predict coupling constants to validate experimental observations .
Q. How do computational models assist in predicting the reactivity of 2-Bromo-1-(2,6-difluorophenyl)ethanol in nucleophilic substitution reactions?
- Methodological Answer : Molecular docking (AutoDock Vina) and transition-state modeling (IRC calculations) predict regioselectivity. For SN2 reactions, the bromine atom’s leaving group ability is enhanced by electron-withdrawing fluorine groups, as shown by lower activation energies (~25 kcal/mol) in DFT studies .
Q. What strategies mitigate decomposition during long-term storage of 2-Bromo-1-(2,6-difluorophenyl)ethanol?
- Methodological Answer : Store under inert atmosphere (Argon) at -20°C in amber vials. Add stabilizers like BHT (0.1% w/w) to prevent radical-mediated degradation. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) and LC-MS to detect hydrolysis products .
Methodological Notes
- X-ray Crystallography : Refinement via SHELXL (λ = 0.71073 Å, R-factor <0.05) confirms molecular geometry .
- Safety Protocols : Handle bromine-containing intermediates in fume hoods with PPE (nitrile gloves, safety goggles) due to lachrymatory and corrosive hazards .
- Data Reproducibility : Report detailed reaction conditions (e.g., cooling rate during crystallization) to address batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
